3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzoyl group at position 3, a methoxy group at position 6, and a 2-methoxyphenylmethyl moiety at position 1. The methoxy substituents at positions 1 and 6 contribute to solubility and steric effects.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-30-19-11-12-22-20(13-19)25(29)21(24(28)16-7-9-18(26)10-8-16)15-27(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGSQEOPBGCSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins or enzymes.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in signal transduction and metabolic processes. The compound could potentially influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential interactions with proteins and enzymes, the compound could influence various cellular processes, including signal transduction, gene expression, and metabolic processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, changes in pH or temperature could affect the compound’s structure and its interactions with its targets. Additionally, the presence of other molecules could compete with the compound for its targets, potentially influencing its efficacy.
Comparison with Similar Compounds
Position 1 Substituents
Position 3 Substituents
- Sulfonyl analogs () : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing moieties than benzoyl, increasing polarity and solubility but reducing lipophilicity.
- compound : 3,4-Dimethoxybenzoyl combines electron-donating (methoxy) and withdrawing (carbonyl) effects, creating a mixed electronic profile.
Position 6 Substituents
- Methoxy (target, ) vs.
Physicochemical Implications
- Electron-withdrawing groups : The target’s 4-chlorobenzoyl and sulfonyl analogs () may exhibit distinct reactivity in electrophilic substitution or nucleophilic addition reactions.
- Solubility : Sulfonyl derivatives (e.g., ) are more polar than benzoyl-containing compounds, favoring aqueous solubility. The ethoxy group in further modulates hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
